![molecular formula C25H23N3O2 B15097028 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
The synthesis of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the quinoxaline moiety: This step involves the condensation of the indole derivative with an appropriate diamine and a diketone.
Attachment of the methoxy and propyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Analyse Des Réactions Chimiques
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Propriétés
Formule moléculaire |
C25H23N3O2 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
9-methoxy-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O2/c1-17-7-5-8-19(15-17)30-14-6-13-28-23-12-11-18(29-2)16-20(23)24-25(28)27-22-10-4-3-9-21(22)26-24/h3-5,7-12,15-16H,6,13-14H2,1-2H3 |
Clé InChI |
RIPVYJKTNBUZSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


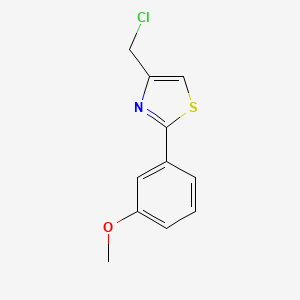
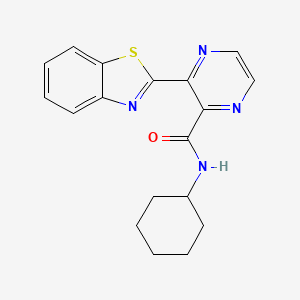
![dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096966.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)

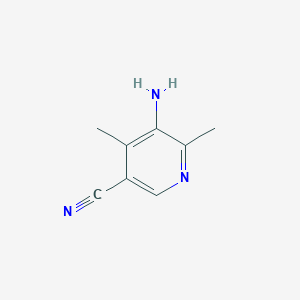
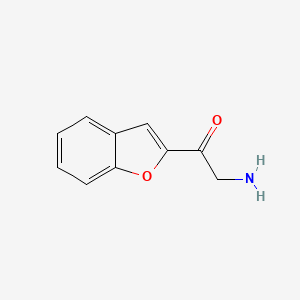

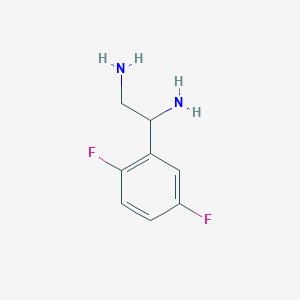
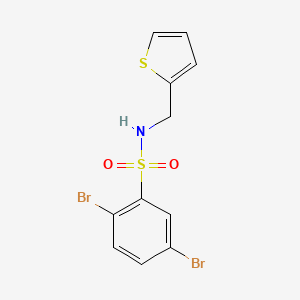
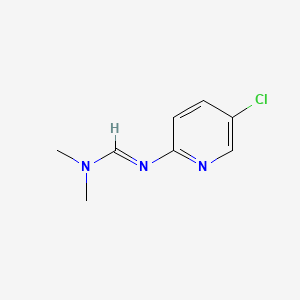
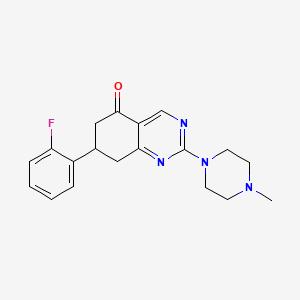
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol](/img/structure/B15097039.png)
